REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:13])=[O:12])=[CH:9][N:8]=[C:7]([S:14][CH3:15])[N:6]=1)([CH3:3])[CH3:2].C1(C2[O:24]N2S(C2C=CC=CC=2)(=O)=O)C=CC=CC=1>C(Cl)(Cl)Cl>[CH:1]([NH:4][C:5]1[C:10]([C:11]([NH2:13])=[O:12])=[CH:9][N:8]=[C:7]([S:14]([CH3:15])=[O:24])[N:6]=1)([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
170 g
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Type
|
reactant
|
Smiles
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C(C)(C)NC1=NC(=NC=C1C(=O)N)SC
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Name
|
|
Quantity
|
235.6 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C1N(O1)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
22 L
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1N(O1)S(=O)(=O)C1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting solution was stirred at ambient temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was then stirred overnight at ambient temperature
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give the crude product as a white solid
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Type
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CUSTOM
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Details
|
The solids were triturated with ethyl acetate (1.5 L) at ambient temperature for 1 h
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Duration
|
1 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with ethyl acetate (250 mL)
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Type
|
CUSTOM
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Details
|
dried in a vacuum oven overnight at 45° C.
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Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC(=NC=C1C(=O)N)S(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167.7 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |